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Compound of Interest

Compound Name: Urotensin |

Cat. No.: B1632120

Introduction

The urotensin family of peptides plays a significant role in a variety of physiological processes.
While historically Urotensin I, a fish peptide, is known for its homology to the mammalian
corticotropin-releasing factor (CRF) family of stress peptides, the focus of current mammalian
research is predominantly on Urotensin Il (U-11) and its specific G protein-coupled receptor, the
UT receptor (also known as GPR14)[1][2][3][4]. U-1l is a potent vasoactive cyclic peptide and is
implicated in cardiovascular, renal, central nervous system, and metabolic functions[5][6][7]. Its
receptor, UT, is widely expressed in these systems, making the U-II/UT axis a compelling target
for drug development in conditions like hypertension, heart failure, and diabetes[6][7].

Traditional methods for studying gene function, such as germline knockout models, can be
time-consuming and may introduce developmental compensation effects. The CRISPR-Cas9
system offers a powerful and precise alternative for in vivo genome editing, allowing for rapid
and tissue-specific disruption of target genes in adult animals[8][9][10]. By delivering CRISPR-
Cas9 components via adeno-associated virus (AAV) vectors, researchers can achieve efficient
gene editing in specific tissues, such as the brain or heart, to study the direct physiological
consequences of gene ablation[11][12][13].

This application note provides a detailed protocol for utilizing AAV-mediated CRISPR-Cas9 to
knock out the Urotensin Il receptor (Uts2r) gene in a specific brain region of adult mice,
enabling the investigation of its in vivo function.

Principle of the Method

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1632120?utm_src=pdf-interest
https://www.benchchem.com/product/b1632120?utm_src=pdf-body
https://www.benchchem.com/product/b1632120?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15476936/
https://pubmed.ncbi.nlm.nih.gov/3008124/
https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=65
https://www.tansobio.com/family/urotensin-receptor/
https://journals.physiology.org/doi/abs/10.1152/ajpregu.00706.2009
https://pubmed.ncbi.nlm.nih.gov/20421634/
https://pubmed.ncbi.nlm.nih.gov/15883758/
https://pubmed.ncbi.nlm.nih.gov/20421634/
https://pubmed.ncbi.nlm.nih.gov/15883758/
https://www.creative-biolabs.com/gene-therapy/aav-vector-design-service-in-vivo-genome-editing.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4899966/
https://www.eneuro.org/content/7/2/ENEURO.0419-19.2020
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153090/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2022.895713/full
https://www.benchchem.com/product/b1632120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The CRISPR-Cas9 system is a versatile tool for genome editing[14]. It employs a guide RNA
(gRNA) to direct the Cas9 nuclease to a specific genomic locus, where the Cas9 protein
induces a double-strand break (DSB)[9]. In the absence of a repair template, the cell's natural
non-homologous end joining (NHEJ) repair pathway often introduces small insertions or
deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a
premature stop codon and functional gene knockout[9].

For in vivo applications, the components of the CRISPR-Cas9 system (Cas9 nuclease and
gRNA) can be packaged into AAV vectors[8][11]. AAVs are a safe and effective vehicle for gene
delivery to various tissues, including post-mitotic cells like neurons, and mediate long-term
transgene expression[11][13]. By selecting AAV serotypes with specific tissue tropisms and
employing targeted delivery methods like stereotaxic injection, gene editing can be restricted to
a desired cell population or anatomical region[12][15]. This protocol will focus on targeting the
Uts2r gene in the murine hypothalamus, a region implicated in cardiovascular and metabolic
regulation where the U-1l system is active.

Experimental Protocols

Protocol 1: gRNA Design and Vector Construction
e gRNA Design:

o lIdentify the target gene: Mouse Uts2r (Urotensin Il receptor).
o Obtain the genomic sequence of the target gene from a database such as NCBI Gene.

o Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA
sequences targeting an early exon of the Uts2r gene. Select 2-3 gRNAs with high
predicted on-target efficiency and low predicted off-target scores.

o Ensure the gRNA target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence
(e.g., NGG for Streptococcus pyogenes Cas9).

» gRNA Cloning:
o Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences.

o Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
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o Clone the annealed gRNA cassette into an AAV vector that also expresses the Cas9
nuclease. A common strategy is to use a dual-vector AAV system to accommodate the
size of the Cas9 gene, with one AAV expressing Cas9 and another expressing the
gRNA(s)[12]. Alternatively, a smaller Cas9 ortholog like Staphylococcus aureus Cas9
(SaCas9) can be used to fit both components into a single AAV vector. For this protocol,
we will assume a single vector system with SaCas9 under the control of a ubiquitous
promoter like CBh.

Protocol 2: AAV Packaging and Titer Determination
e AAV Production:

o Co-transfect HEK293T cells with the AAV vector plasmid (containing SaCas9 and the
Uts2r-targeting gRNA), an AAV helper plasmid (providing Rep and Cap genes for the
desired serotype, e.g., AAV9 for broad neuronal tropism), and an adenoviral helper
plasmid (e.g., pAd-F6).

o Harvest the cells and the supernatant 48-72 hours post-transfection.

o Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation or
affinity chromatography.

o Titer Determination:

o Measure the viral genome titer (in viral genomes per milliliter, vg/mL) using quantitative
PCR (gPCR) with primers targeting a specific region of the AAV vector (e.g., the ITRS).

o Atypical titer for in vivo injection should be > 1 x 102 vg/mL.

Protocol 3: In Vivo AAV-CRISPR Delivery

¢ Animal Model:

o Use adult (8-10 weeks old) C57BL/6J mice. House animals under standard conditions with
ad libitum access to food and water. All procedures must be approved by the institution's
Animal Care and Use Committee.

» Stereotaxic Surgery:
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o Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
o Secure the mouse in a stereotaxic frame.
o Make a small incision in the scalp to expose the skull.

o Using a stereotaxic atlas, determine the coordinates for the target brain region (e.qg.,
paraventricular nucleus of the hypothalamus).

o Drill a small burr hole in the skull at the determined coordinates.
o Load a Hamilton syringe with the AAV-Uts2r-gRNA/SaCas9 viral suspension.

o Slowly lower the needle to the target depth and infuse the virus (e.g., 500 nL per side at a
rate of 100 nL/min).

o Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly
retracting it.

o Suture the scalp incision and provide post-operative care, including analgesics.

o A control group should be injected with an AAV expressing a non-targeting gRNA.

Protocol 4: Verification of Gene Editing

» Tissue Harvesting:

o At a predetermined time point post-injection (e.g., 4-6 weeks), euthanize the mice and
perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or
harvest the brain tissue fresh (for molecular analysis).

o Dissect the targeted brain region (hypothalamus).
e Molecular Analysis:

o Genomic DNA: Extract genomic DNA from the dissected tissue. Amplify the region
surrounding the gRNA target site by PCR. Analyze the PCR products using Sanger
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sequencing and a TIDE (Tracking of Indels by Decomposition) analysis or a T7
Endonuclease | (T7E1) assay to detect and quantify indels.

o Protein: Perform Western blotting or immunohistochemistry on tissue lysates or sections,
respectively, using an antibody specific for the Urotensin Il Receptor to confirm protein
knockout.

Protocol 5: Phenotypic Analysis

o Cardiovascular Monitoring:

o At least 3 weeks post-AAV injection, implant telemetric devices to continuously monitor
blood pressure and heart rate in conscious, freely moving mice.

o Record baseline cardiovascular parameters and assess responses to stressors (e.g.,
restraint stress) that are known to involve the urotensinergic system.

» Metabolic Assessment:

o Monitor body weight, food intake, and water intake.

o Perform glucose and insulin tolerance tests to assess metabolic function.
» Behavioral Testing:

o Conduct behavioral tests relevant to the hypothalamus and stress, such as the elevated
plus maze or open field test, to assess anxiety-like behaviors.

Data Presentation

Table 1. Summary of gRNA Designs for Mouse Uts2r Gene
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Sequence Predicted Predicted
gRNAID Target Exon (5' to 3 PAM On-Target Off-Target
Score Score
GCACTTCA
muUts2r-g1 1 TCGTGTAC AGG 92 85
GCGG
GTGTCACC
muts2r-g2 1 GTCAATGCC TGG 88 79
ATC

| mUts2r-g3 | 2 | AAGGACCGGATCTTCAGCAA | GGG | 90 | 81 |

Table 2. Hypothetical In Vivo Editing Efficiency of Uts2r in the Hypothalamus

Treatment Group

AAV-Control-gRNA

N

6

Indel Frequency
(%) (TIDE Analysis)

1.2+0.5

UTS2R Protein
Level (% of
Control) (Western
Blot)

100 + 8.5

| AAV-mUts2r-g1 | 6| 45.7 +5.1|35.2 £ 6.3 |

Table 3. Hypothetical Physiological Data from Hypothalamic Uts2r Knockout Mice

Mean Arterial .
Treatment Heart Rate Body Weight
N Pressure .
Group (bpm) Gain ( g/lweek)
(mmHg)
AAV-Control-
10 105+ 4 550 * 20 0.8 +0.2
gRNA
AAV-mUts2r-g1 10 92 + 5* 545 + 18 1.5+£0.3%

*p < 0.05 compared to Control-gRNA group
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Visualizations

Click to download full resolution via product page

Caption: Urotensin Il Signaling Pathway.
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Caption: In Vivo CRISPR-Cas9 Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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